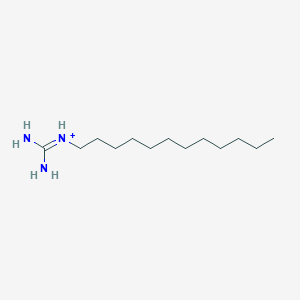

1-Dodecylguanidinium

描述

Contextualization within Guanidinium (B1211019) Chemistry and Derivatives

The guanidinium group, the protonated form of guanidine (B92328), is characterized by a central carbon atom bonded to three nitrogen atoms. nih.govsci-hub.se This arrangement results in a resonance-stabilized cation, which is highly basic. sci-hub.se The positive charge is delocalized over the three nitrogen atoms, contributing to its remarkable stability. sci-hub.se Guanidinium and its derivatives are widespread in nature, notably as a key functional group in the amino acid arginine, and play crucial roles in biological processes through hydrogen bonding and electrostatic interactions. researchgate.net

1-Dodecylguanidinium is an alkyl derivative of guanidinium, featuring a twelve-carbon (dodecyl) chain attached to one of the nitrogen atoms. nih.gov This structure imparts an amphiphilic nature to the molecule, with the dodecyl group acting as a hydrophobic tail and the guanidinium group as a hydrophilic head. This dual characteristic is central to its function as a cationic surfactant. The properties of this compound can be further modified by the choice of the counter-ion, with acetate (B1210297) and hydrochloride being common forms. epa.govnih.gov

Historical Trajectory and Evolution of Research on this compound

The investigation of guanidine and its derivatives has a long history, with initial interest stemming from their biological and pharmaceutical potential. jocpr.com The fungicidal properties of dodecylguanidine (B90949) acetate, commercially known as dodine (B1670866), were first reported in 1957. herts.ac.uk This discovery marked a significant milestone, leading to its widespread use in agriculture to control various fungal diseases on fruit trees and other crops. herts.ac.ukfao.orgnih.govchemicalbook.com

Early research on this compound primarily focused on its efficacy as a fungicide and its mechanism of action. nih.govfrac.info Studies from the 1960s and 1970s explored its impact on fungal cell membranes, attributing its fungitoxic action to the disruption of these vital structures. nih.govfrac.info Subsequent research delved into its environmental fate and metabolism in plants. fao.orginchem.org

In recent decades, the scope of research on this compound and other alkylguanidinium compounds has expanded considerably. Scientists have explored their potential in a broader range of applications, moving beyond agriculture. This includes their use as biocides in industrial settings, such as water treatment and in the pulp and paper industry, to control bacterial growth and biofilm formation. lanxess.commade-in-china.com The unique surfactant properties of these compounds have also been a subject of detailed physicochemical studies. chembk.comresearchgate.net

Contemporary Significance and Broader Research Implications

The contemporary significance of this compound extends across multiple scientific fields. Its role as a cationic surfactant continues to be a major area of investigation. Researchers are exploring its self-assembly characteristics, critical micelle concentration, and interactions with other molecules, which are fundamental to its application in formulations and material science. chembk.comresearchgate.net

In the field of antimicrobial research, the guanidinium motif is recognized as a "privileged scaffold" due to its ability to interact with negatively charged components of microbial cell membranes. nih.govnih.gov This has spurred investigations into novel guanidinium-based compounds with potent antibacterial and antifungal activities. nih.govnih.govresearchgate.net The ability of the guanidinium group to enhance the uptake of molecules into bacterial cells is a particularly promising avenue for the development of new antibiotics. nih.gov

Furthermore, the unique properties of alkylguanidinium compounds are being harnessed in the development of functional materials. For example, they are being studied as components of ionic liquids for the removal of pollutants from water and in the synthesis of hydrogen-bonded organic frameworks with potential applications in gas separation and catalysis. researchgate.netosti.gov Research into bis-alkylguanidines has also shown potential in the development of antimalarial drugs. nih.gov The ongoing exploration of this compound and its analogues highlights the versatility of this chemical structure and its potential to contribute to advancements in medicine, materials science, and environmental technology.

Structure

2D Structure

3D Structure

属性

分子式 |

C13H30N3+ |

|---|---|

分子量 |

228.4 g/mol |

IUPAC 名称 |

diaminomethylidene(dodecyl)azanium |

InChI |

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16)/p+1 |

InChI 键 |

HILAYQUKKYWPJW-UHFFFAOYSA-O |

规范 SMILES |

CCCCCCCCCCCC[NH+]=C(N)N |

产品来源 |

United States |

Synthetic Methodologies and Advanced Structural Characterization of 1 Dodecylguanidinium Compounds

Synthetic Pathways for 1-Dodecylguanidinium and its Analogues

Established Reaction Sequences (e.g., Nucleophilic Addition of Cyanamide (B42294) to Dodecylamine)

The synthesis of this compound compounds is primarily achieved through the nucleophilic addition of cyanamide to dodecylamine (B51217). This reaction is a cornerstone for producing the guanidinium (B1211019) functional group attached to a long alkyl chain. The process typically involves reacting dodecylamine with cyanamide, often in the presence of an acid catalyst. purkh.com For instance, dodecylamine can undergo a nucleophilic addition reaction with cyanamide under acidic conditions to form the corresponding guanidine (B92328) salt. purkh.com

A common industrial method involves the reaction of dodecylamine with cyanamide and acetic acid in an inert solvent. google.comgoogle.com The reaction temperature is preferably maintained between 75-95°C, depending on the boiling point of the solvent used. google.com Another approach involves the alkylation of guanidine hydrochloride with 1-chlorododecane. This two-step pathway first forms an intermediate by reacting guanidine hydrochloride with chlorinated dodecane (B42187) in a polar solvent like ethanol (B145695) or toluene (B28343) under reflux. google.com The intermediate is then treated with a strong alkali, followed by an acid to yield the final product.

Synthesis of Variously Anion-Paired this compound Salts (e.g., Acetate (B1210297), Hydrochloride)

The synthesis of this compound salts with different anions is a straightforward process that allows for the modification of the compound's physical and chemical properties.

This compound Acetate (Dodine): This salt is commonly synthesized by reacting dodecylamine with cyanamide in the presence of acetic acid. purkh.comnih.gov The reaction results in an acetate salt from the equimolar reaction of 1-dodecylguanidine and acetic acid. nih.govebi.ac.uk The synthesis can be carried out in water, a polar organic solvent, or a mixture of both. google.com A typical procedure involves heating dodecylamine, water, and acetic acid, followed by the addition of a cyanamide solution. google.com

This compound Hydrochloride: This salt is synthesized by reacting dodecylamine and cyanamide in the presence of hydrochloric acid. chembk.com An established method involves using a molar ratio of dodecylamine to cyanamide to hydrochloric acid of 1:1.5:1.1 in ethanol, with a reaction time of 2 hours. chembk.com Alternatively, it can be prepared by converting the acetate salt to the hydrochloride salt. This is achieved by mixing this compound acetate with tetrahydrofurfuryl alcohol and aqueous hydrochloric acid. google.com

This compound Bromide: The bromide salt can be prepared from the acetate salt through a two-phase ion-exchange procedure. acs.org This involves dissolving the acetate salt in 1-butanol (B46404) and adding a saturated aqueous solution of sodium bromide. acs.org The resulting bromide salt in the butanol phase is then isolated and purified. acs.org

Derivatization to Bifunctional Ionic Liquids and Other Functionalized Guanidinium Structures

Recent research has focused on the derivatization of this compound to create bifunctional ionic liquids. nih.govresearchgate.net These novel compounds aim to modify the physical and biological properties of the parent molecule. nih.gov The synthesis of these ionic liquids involves pairing the this compound (dodine) cation with various anions, which can introduce additional functionalities. nih.govresearchgate.net This approach allows for the creation of "greener" chemicals with potentially lower environmental impact and high efficacy against pathogens. nih.govresearchgate.net

Another area of derivatization involves synthesizing compounds with both a guanidine and a phenol (B47542) group linked by a dodecyl chain. nih.govafribary.com This is achieved by creating a p-phenolyl-dodecylguanidinium compound, which can serve as a model for studying interactions in biological systems. acs.orgnih.gov

Synthesis of Anhydrous Monoalkylguanidine Free Bases for Specific Environmental Modeling

The synthesis of anhydrous 1-dodecylguanidine free base is crucial for modeling the behavior of deprotonated arginine side chains in nonpolar, membrane-like environments. acs.orgnih.gov The preparation involves the deprotonation of a this compound salt, such as the bromide, in a methanolic solution. acs.org A general method involves reacting the alkylguanidinium bromide with a strong base in methanol (B129727) to yield the corresponding alkylguanidine free base. acs.org The dodecyl substituent provides the necessary solubility in nonpolar solvents to allow for detailed spectroscopic analysis of the deprotonated form. acs.orgnih.govafribary.com The synthesis of the crystalline free base has been described, which is essential for obtaining accurate spectroscopic data in aprotic solvents. acs.orgnih.govafribary.comnih.govacs.org

Spectroscopic Techniques in Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protonation States and Molecular Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including this compound and its derivatives. emerypharma.comazooptics.comslideshare.netnumberanalytics.comnih.gov It provides detailed information about the chemical environment of atomic nuclei, which is essential for determining molecular structure and conformation. numberanalytics.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound bromide in DMSO-d₆, the protons of the alkyl chain typically appear as a multiplet in the upfield region (around 0.83-1.43 ppm). acs.org The methylene (B1212753) group adjacent to the guanidinium group shows a characteristic chemical shift. For the protonated dodecylguanidinium ion, this signal appears at approximately 3.08 ppm. acs.orgnih.gov Upon deprotonation to the free base, this signal shifts significantly upfield to around 2.9 ppm. acs.orgnih.gov This upfield shift is a key indicator of the deprotonated state of the guanidine group. acs.orgnih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for probing the protonation state of the guanidino group. nih.gov The chemical shifts of the terminal nitrogen atoms of the guanidine group are highly sensitive to the solvent and protonation state. nih.gov In a polar, hydrogen-bond-donating solvent like water, the neutral guanidine group experiences a deshielding effect. nih.gov Conversely, in a non-hydrogen-bonding solvent like chloroform (B151607), a significant upfield shift is observed. nih.gov This solvent-dependent shift can be as large as the shift caused by a change in protonation state, which complicates the use of ¹⁵N NMR alone to determine the protonation state without knowledge of the local environment. nih.gov For example, the average ¹⁵N chemical shift of deprotonated dodecylguanidine (B90949) in chloroform is only slightly upfield from that of a deprotonated arginine side chain in a nonpolar environment, but significantly upfield from the same side chain in an aqueous solution at high pH. nih.gov Solid-state ¹⁵N NMR spectra of crystalline dodecylguanidine free base and its salts also show distinct differences, further highlighting the sensitivity of the guanidinium group's electronic structure to its environment. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Compounds

| Compound | Solvent | -CH₂-N (ppm) | Alkyl Chain (ppm) | Reference |

|---|---|---|---|---|

| This compound Bromide | DMSO-d₆ | 3.08 | 0.83 - 1.43 | acs.org |

| 1-Dodecylguanidine Free Base | Benzene-d₆ | ~2.9 | Not specified | acs.orgnih.gov |

| 1-Dodecylguanidine Free Base | DMSO-d₆ | ~2.9 | Not specified | acs.orgnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermolecular Interactions

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are pivotal in elucidating the complex intermolecular interactions that govern the behavior of this compound compounds. These methods provide detailed insights into hydrogen bonding, protonation states, and the formation of supramolecular complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the vibrational modes of molecules, making it an excellent tool for studying the guanidinium group and its interactions. The protonation state and H-bonding environment strongly influence the guanidine vibrations. nih.gov In the free base form, dissolved in nonpolar solvents, dodecylguanidine exhibits strong characteristic bands near 1670, 1645, and 1605 cm⁻¹. acs.org The N–H stretching of the guanidine functional group is typically observed around 3300 cm⁻¹.

The formation of hydrogen-bonded complexes is readily detected by IR spectroscopy. For instance, when 1-dodecylguanidine forms a complex with p-cresol (B1678582) in carbon tetrachloride, a strong, broad continuum absorption appears between 3500 and 2500 cm⁻¹. researchgate.net This feature is a clear indicator of a strongly H-bonded complex, rather than a simple proton transfer equilibrium. researchgate.net Studies of H-bonded complexes in aprotic solvents like DMSO also show this broad absorption, which is characteristic of a polarizable hydrogen bond. researchgate.net The spectra of these complexes often exhibit characteristic peaks of both protonated and deprotonated forms of the interacting species simultaneously, supporting the existence of rapid protomeric equilibria. researchgate.net The sensitivity of IR spectroscopy to these interactions makes it a preferred method for analyzing the environment around the guanidine group, especially in systems involving fast proton transfer. nih.gov

Interactive Data Table: Characteristic IR Bands for Dodecylguanidinium and Related Complexes

| Compound/Complex | Solvent | Wavenumber (cm⁻¹) | Assignment | Reference |

| Dodecylguanidine (free base) | Nonpolar solvents | ~1670, ~1645, ~1605 | Guanidine vibrations | acs.org |

| Dodecylguanidine Hydrochloride | - | ~3300 | N-H stretch | |

| p-Cresol/Dodecylguanidine | Carbon Tetrachloride | 3500 - 2500 | Strong H-bond continuum | researchgate.net |

| (p-phenolyl)dodecylguanidine Complex | Aprotic solvents | 3500 - 2500 | Polarizable H-bond continuum | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study electronic transitions within molecules and is highly effective for monitoring interactions that alter the chromophores of the involved species. For this compound itself, the guanidinium group does not have strong absorption in the near-UV and visible range. However, its interaction with chromophoric molecules can be readily followed. For example, dodecylguanidine hydrochloride is reported to have a λmax around 300 nm. publications.gc.ca

The interaction between this compound and phenolic compounds like p-cresol has been studied in various solvents. In nonpolar solvents like hexane, the formation of a 1:1 H-bonded complex between dodecylguanidinium and p-cresol gives rise to a new, broad absorption band centered near 310 nm. researchgate.net The intensity of this band is dependent on concentration and temperature, which allows for the thermodynamic characterization of the complex formation. researchgate.net In contrast, in a polar aprotic solvent like DMSO, low concentrations of dodecylguanidine are insufficient to deprotonate p-cresol, and the UV spectrum remains similar to that of pure p-cresol. researchgate.net However, at high concentrations of dodecylguanidine in a protic solvent like methanol, p-cresol can be fully deprotonated, leading to a shift in the absorption band from 280 nm to 296 nm, which is characteristic of the cresolate anion. researchgate.net This technique is also used to study the binding of this compound acetate (dodine) to macromolecules like DNA, where shifts in the characteristic DNA peak are observed upon addition of the compound. acs.org

Interactive Data Table: UV-Vis Absorption Maxima (λmax) for Dodecylguanidinium Systems

| System | Solvent | λmax (nm) | Observation | Reference |

| Dodecylguanidine Hydrochloride | - | ~300 | Absorption maximum | publications.gc.ca |

| p-Cresol/Dodecylguanidine Complex | Hexane | ~310 | Broad absorption for H-bonded complex | researchgate.net |

| p-Cresol + Dodecylguanidine | Methanol (high base conc.) | 296 | Corresponds to p-cresolate anion | researchgate.net |

Fluorescence Spectroscopy in Probing Conformational Changes and Binding Events

Fluorescence spectroscopy is a highly sensitive technique used to investigate conformational changes and binding events involving this compound, particularly in biological systems. This method relies on monitoring changes in the fluorescence properties (such as intensity and emission wavelength) of intrinsic or extrinsic fluorophores upon interaction with the guanidinium compound.

A primary application is the study of protein denaturation, where this compound acetate (dodine) acts as a denaturant. The conformational changes in proteins during unfolding can be monitored by tracking the fluorescence of intrinsic tryptophan residues. acs.orgnih.gov When a protein unfolds, its tryptophan residues become more exposed to the solvent, which typically causes a red-shift (a shift to longer wavelengths) in the fluorescence emission maximum. For example, the denaturation of the λ6-85 protein by dodine (B1670866) results in a peak shift from 330 nm to 340 nm. acs.orgnih.gov Similarly, thermal denaturation of phosphoglycerate kinase (PGK) assisted by dodine can be followed by tryptophan fluorescence, where a 0.1 mM concentration of dodine can induce a significant drop in the protein's melting temperature. researchgate.netresearchgate.net

Fluorescence spectroscopy is also instrumental in probing the binding of this compound to other molecules, such as DNA. Dye displacement assays are a common strategy. In these experiments, a fluorescent dye that binds to DNA, like DAPI (4′,6-diamidino-2-phenylindole), is used. DAPI fluoresces strongly when bound to the minor groove of A-T rich DNA sequences. acs.org The addition of dodine can displace the DAPI molecules, leading to a significant decrease in fluorescence intensity. This quenching of fluorescence indicates that dodine binds competitively in the DNA minor groove, interacting with the A-T base pairs. acs.orgacs.org The extent of fluorescence decrease can provide information about the binding affinity and mode of interaction. acs.org Furthermore, host-guest chemistry combined with fluorescence has been used to develop selective detection systems for dodine, employing a "turn-on" fluorescence mechanism based on guest replacement. core.ac.uk

Interactive Data Table: Fluorescence Spectroscopy Data for this compound Interactions

| System Studied | Probe | Observation | Finding | Reference |

| Protein Denaturation (λ6-85) | Intrinsic Tryptophan | Red-shift in emission peak (330→340 nm) | Dodine induces conformational unfolding | acs.orgnih.gov |

| Protein Denaturation (PGK) | Intrinsic Tryptophan | Decreased melting temperature | Dodine facilitates thermal denaturation | researchgate.netresearchgate.net |

| DNA Binding (A-T rich sequences) | DAPI (extrinsic dye) | Decrease in DAPI fluorescence intensity | Dodine binds to the DNA minor groove | acs.orgacs.org |

| Detection of Dodine | Host-Guest Complex | Fluorescence "turn-on" | Selective sensing of dodine | core.ac.uk |

X-ray Crystallography and Solid-State Supramolecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. anton-paar.comwikipedia.org While a specific, publicly available crystal structure for a simple this compound salt was not detailed in the searched literature, studies of analogous compounds and the well-established chemistry of the guanidinium group allow for a robust description of its expected solid-state architecture.

The guanidinium cation is characterized by a planar, Y-shaped C(N)₃ core due to the sp² hybridization of the central carbon and the three nitrogen atoms. researchgate.net This planarity and the delocalization of positive charge across the group are fundamental to its structure. In the solid state, this compound compounds are expected to exhibit distinct hydrophilic and hydrophobic domains. The dodecyl chain, being a long, flexible hydrophobic tail, typically adopts an extended, all-trans conformation to maximize stabilizing van der Waals interactions with adjacent chains. vulcanchem.com

The supramolecular architecture is dominated by the powerful hydrogen-bonding capability of the guanidinium group. mdpi.com It acts as an excellent hydrogen bond donor, forming multiple, charge-assisted hydrogen bonds with counter-anions (e.g., chloride, acetate, carboxylates, sulfonates). vulcanchem.commdpi.com These interactions are highly directional and lead to the formation of well-defined, repeating motifs in the crystal lattice, such as chains, sheets, or three-dimensional networks. For instance, with carboxylate anions, the guanidinium group can form a characteristic bidentate, salt-bridge interaction, which is a robust and frequently observed supramolecular synthon. The combination of strong, directional hydrogen bonding in the hydrophilic regions and weaker, non-directional van der Waals forces in the hydrophobic regions results in a layered or segregated solid-state structure, similar to what is observed in many surfactant crystals.

Interactive Data Table: Expected Crystallographic Features of this compound Salts

| Feature | Description | Primary Intermolecular Force | Reference |

| Guanidinium Group Geometry | Planar, Y-shaped C(N)₃ core | Covalent bonding | researchgate.netvulcanchem.com |

| Dodecyl Chain Conformation | Typically extended, all-trans | Van der Waals interactions | vulcanchem.com |

| Supramolecular Motifs | Formation of H-bonded chains, layers, or networks | Hydrogen bonding, Ionic interactions | mdpi.com |

| Overall Architecture | Segregated hydrophilic and hydrophobic domains, often layered | Combination of H-bonds and van der Waals forces | vulcanchem.commdpi.com |

Molecular Recognition and Supramolecular Assembly of 1 Dodecylguanidinium

Fundamental Principles of Guanidinium (B1211019) Interactions

The guanidinium group, the cationic head of the 1-dodecylguanidinium molecule, plays a pivotal role in its molecular recognition and self-assembly behavior. This is due to a combination of electrostatic forces, extensive hydrogen bonding capabilities, and the hydrophobic contributions of its long alkyl chain.

Electrostatic Interactions and Ionic Bonding

The positively charged guanidinium group readily engages in strong, non-covalent electrostatic interactions with negatively charged species. rmit.edu.aulibretexts.org This attraction is a fundamental driving force in the formation of ionic bonds, where electrons are transferred between atoms, resulting in cations and anions that are held together by these electrostatic forces. rmit.edu.aulibretexts.orglibretexts.org The strength of this interaction is directly proportional to the magnitude of the charges and inversely proportional to the distance between the ions. libretexts.orglibretexts.orggithub.io In the context of this compound, the cationic guanidinium head can form robust ionic bonds with various anions, leading to the formation of stable complexes and crystal lattices. studentvip.com.au This interaction is not merely a simple pairing but extends into a three-dimensional array that maximizes attractive forces and minimizes repulsion, a key factor in crystal growth. libretexts.orgstudentvip.com.au

Hydrophobic Effects and Alkyl Chain Contributions to Self-Assembly

The "dodecyl" part of this compound, a twelve-carbon alkyl chain, introduces a significant hydrophobic element to the molecule. This long alkyl chain drives the molecule to self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules. nih.govdoi.orgnih.gov This "hydrophobic effect" is a primary driving force for the formation of micelles and other aggregates. nih.gov The length of the alkyl chain directly influences the self-assembly process; longer chains generally lead to a lower critical micelle concentration (cmc), meaning they form aggregates more readily. doi.orgnih.gov The hydrophobic interactions between the alkyl chains, coupled with the electrostatic and hydrogen bonding interactions of the guanidinium headgroup, give this compound a strong tendency to self-assemble into various structures. nih.govresearchgate.net

Host-Guest Complexation Studies

The unique combination of a cationic, hydrogen-bonding head group and a hydrophobic tail makes this compound an interesting guest molecule for complexation with various macrocyclic hosts.

Encapsulation by Macrocyclic Receptors (e.g., Cucurbit[n]urils, Cyclodextrins, Calix[n]arenes, Pillar[n]arenes)

Macrocyclic hosts are large, cyclic molecules with central cavities capable of encapsulating smaller guest molecules. nankai.edu.cnnih.gov The encapsulation of guests is driven by a variety of non-covalent interactions, including hydrophobic effects, van der Waals forces, and electrostatic interactions. nankai.edu.cncyclolab.hu

Cucurbit[n]urils (CB[n]) : These pumpkin-shaped macrocycles are known for their ability to form remarkably stable inclusion complexes with a wide range of guest molecules in water, often with very high binding constants. univ-amu.frresearchgate.net The hydrophobic cavity and the polar carbonyl portals of cucurbiturils make them excellent hosts for amphiphilic guests like this compound. Research has shown that cucurbit nih.govuril can form a host-guest complex with this compound acetate (B1210297) (dodine). core.ac.ukresearchgate.net

Cyclodextrins (CDs) : These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. innovareacademics.inpharmaexcipients.com They can encapsulate hydrophobic molecules or the hydrophobic parts of amphiphilic molecules, a process primarily driven by the displacement of high-energy water molecules from the cavity. cyclolab.hu The dodecyl chain of this compound is a suitable candidate for inclusion within the cyclodextrin (B1172386) cavity.

Calix[n]arenes : These are macrocycles made of phenol (B47542) units linked by methylene (B1212753) bridges, forming a "cup-like" structure. wikipedia.org Water-soluble calixarenes, such as sulfonated calix[n]arenes, possess a hydrophobic cavity and negatively charged rims, making them capable of binding cationic guests like this compound through a combination of hydrophobic and electrostatic interactions. nankai.edu.cnnih.gov The binding can involve the inclusion of the alkyl chain in the cavity and the interaction of the guanidinium group with the sulfonate groups. nankai.edu.cn

Pillar[n]arenes : A newer class of macrocycles with a pillar-shaped architecture, pillar[n]arenes also possess an electron-rich cavity capable of forming host-guest complexes. encyclopedia.pubresearchgate.netmagtech.com.cne3s-conferences.org Water-soluble pillar[n]arenes can bind cationic guests, and their unique shape could lead to specific interactions with the linear dodecyl chain of this compound.

Quantitative Assessment of Binding Constants and Selectivity

The strength of the interaction between a host and a guest is quantified by the binding constant (Ka) or association constant. A higher binding constant indicates a more stable complex. Various analytical techniques, such as NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy, are used to determine these constants. core.ac.ukunl.pt

Studies have shown that cucurbit[n]urils can exhibit very high binding affinities, with binding constants reaching up to 10^15 M⁻¹ for certain guest molecules. nih.gov For instance, cucurbit nih.govuril has been utilized in a fluorescence "turn-on" system to selectively detect this compound acetate (dodine), indicating a strong and specific interaction. core.ac.uk The limit of detection in this system was found to be 1.12 x 10⁻⁷ M. researchgate.net

In another study, the binding of dodecylguanidinium chloride (DDGC) to a cyclo rmit.edu.auaramide macrocycle was found to be stronger than that of other ammonium-containing guests, highlighting the preferential binding for the guanidinium moiety. fzu.edu.cn While a specific binding constant for this compound with this host was not provided, the qualitative results point to high affinity and selectivity.

The table below summarizes binding constant data for related systems, illustrating the quantitative aspects of host-guest complexation involving macrocycles and cationic guests.

| Host | Guest | Binding Constant (Ka) / M⁻¹ | Method | Reference |

| Cucurbit nih.govuril | Dodine (B1670866) (this compound acetate) | Detection system developed, implies strong binding | Fluorescence Spectroscopy | core.ac.ukresearchgate.net |

| Cyclo rmit.edu.auaramide | Dodecylguanidinium chloride (DDGC) | Qualitatively stronger binding than other guests | MALDI-TOF Mass Spectrometry | fzu.edu.cn |

| Water-soluble Pillar rmit.edu.auarene | Ferrocene derivative | (1.27 ± 0.42) × 10⁵ | Fluorescence Spectroscopy | magtech.com.cn |

| Sulfonated Calix studentvip.com.auarene | Flavylium dye | 10³ to 10⁴ | UV-Vis Spectroscopy | unl.pt |

Mechanistic Insights into Guest Replacement and Molecular Sensing

The molecular structure of this compound, featuring a cationic headgroup and a long hydrophobic tail, makes it a suitable guest for various macrocyclic hosts, enabling its detection through supramolecular chemistry principles. A prominent mechanism for its sensing is guest replacement, often employed in fluorescence-based probes. core.ac.ukworktribe.com These systems typically consist of a macrocyclic host, such as cucurbit researchgate.neturil (Q researchgate.net), and a fluorescent dye that is encapsulated within the host's cavity. worktribe.comrhhz.net

In one such system, a fluorescent probe was constructed using Q researchgate.net and a dye, protonated acridine (B1665455) (MeAD). worktribe.com The formation of the homoternary inclusion complex, MeAD₂@Q researchgate.net, results in the quenching of the dye's fluorescence. worktribe.com Upon the introduction of this compound acetate (dodine), the fluorescence is recovered. worktribe.com This "turn-on" fluorescence is attributed to a guest-replacement mechanism. Dodine, having a high affinity for the Q researchgate.net cavity, displaces the MeAD molecules from the complex. core.ac.ukworktribe.com The released MeAD is then free in the solution and regains its strong fluorescence, allowing for the selective recognition and determination of dodine. worktribe.com This process was investigated using ¹H NMR spectroscopy, which confirmed the displacement of the dye by dodine. worktribe.com

A similar competitive interaction mechanism was demonstrated using a different fluorescent guest, aminopropyl-1-pyrenebutanamide (PBA), with Q researchgate.net as the host. rhhz.net The PBA@Q researchgate.net complex exhibits specific fluorescence characteristics. When dodine is added, it competes for the Q researchgate.net cavity, forcing the PBA guest to leave. rhhz.net This displacement leads to a significant enhancement of fluorescence intensity at one wavelength (390 nm) and quenching at another (488 nm), providing a ratiometric sensing platform for dodine with a detection limit in the micromolar range. rhhz.net The selectivity of these probes is noteworthy; in studies involving numerous other pesticides, only dodine induced a significant fluorescence response, highlighting the specific molecular recognition between the host and this compound. core.ac.ukworktribe.comrhhz.net

The binding specificity in these systems arises from a combination of factors, including the size and shape complementarity between the host cavity and the guest molecule, as well as non-covalent interactions like hydrophobic and electrostatic interactions. nankai.edu.cnmdpi.com The long dodecyl chain of this compound fits well within the large hydrophobic cavity of Q researchgate.net, while the cationic guanidinium headgroup can interact favorably with the portal carbonyls of the host.

Self-Assembly Behaviors of Alkylguanidinium Surfactants

Micellization Properties and Critical Micelle Concentration (CMC)

This compound, as a cationic surfactant, exhibits self-aggregation in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org The determination of the CMC for this compound acetate (dodine) has been a subject of study, with some initial reports suggesting unusually low values. ebi.ac.uknih.govresearchgate.net An early work reported a first CMC at 20-30 µM and a second CMC at 110-120 µM at 22.5°C. ebi.ac.uknih.gov

However, subsequent investigations using electrical conductivity measurements did not find evidence of micelle formation in that low concentration range at 25°C. nih.gov These studies revealed that dodine has a relatively high Krafft temperature of approximately 52°C. ebi.ac.uknih.gov The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below this temperature, the surfactant's solubility is too low for micellization to occur. By performing conductivity measurements at 54°C, a clear break point corresponding to the CMC was observed at 9.5 mM, a value considered normal for a cationic surfactant with a dodecyl chain. ebi.ac.uknih.gov For dodecylguanidine (B90949) hydrochloride, a CMC of 5.5 mmol/L has also been reported.

The self-assembly characteristics of dodecylguanidine hydrochloride (C₁₂G) have been compared to those of other common surfactants like dodecyltrimethylammonium (B156365) chloride (DTAC). mdpi.comresearchgate.netacs.orgnih.gov Studies indicate that the guanidinium-based surfactant has a greater tendency to form assemblies. researchgate.netacs.orgnih.gov This enhanced assembly formability is attributed to attractive forces between the guanidinium headgroups, which facilitate micelle formation. acs.orgnih.govresearchgate.net Specifically, hydrogen bonding between the guanidinium groups, potentially mediated by water molecules, helps to overcome the electrostatic repulsion between the cationic charges, leading to lower CMC values compared to alkyltrimethylammonium surfactants with the same alkyl chain length. mdpi.comresearchgate.net

Table 1: Critical Micelle Concentration (CMC) Values for this compound Salts

| Compound | Method | Temperature (°C) | CMC (mM) | Reference(s) |

|---|---|---|---|---|

| This compound Acetate (Dodine) | Electrical Conductivity | 54 | 9.5 | ebi.ac.uk, nih.gov |

| Dodecylguanidine Hydrochloride | Surface Tension | Not Specified | 5.5 | |

| This compound Acetate (Dodine) | Not Specified | 22.5 | 0.02-0.03 (Initial Report) | ebi.ac.uk, nih.gov, researchgate.net |

Formation of Supramolecular Gels and Ordered Assemblies

The unique hydrogen-bonding capabilities of the guanidinium group enable this compound to participate in the formation of more complex, ordered supramolecular structures beyond simple micelles, such as supramolecular gels and other assemblies. fzu.edu.cnrsc.org Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes the solvent. nih.govmdpi.com

Research has demonstrated the construction of two-component supramolecular gelation systems where dodecylguanidinium chloride (DDGC) plays a key role. fzu.edu.cn In one example, a gel was formed from an amphiphilic, shape-persistent cyclo researchgate.netaramide and an alkylammonium salt like diethylammonium (B1227033) chloride. fzu.edu.cn The formation of this gel is driven by host-guest interactions. This system can be used for molecular recognition, as the gel collapses in the presence of a guest that binds more strongly to the macrocyclic host. DDGC was used as a model compound to mimic the guanidinium moiety of arginine. It was shown to bind more tightly to the cyclo researchgate.netaramide host than the alkylammonium salt, leading to the displacement of the salt and the breakdown of the gel structure. fzu.edu.cn This demonstrates how the specific binding properties of the dodecylguanidinium moiety can be harnessed to control the formation and destruction of ordered gel phases. fzu.edu.cn

Furthermore, the self-assembly of this compound can be directed by other macromolecules to form highly ordered complexes. An important example is the formation of DNA-surfactant complexes. rsc.org The electrostatic attraction between the cationic guanidinium headgroup of the surfactant and the anionic phosphate (B84403) backbone of DNA drives the self-assembly process. rsc.org These complexes can organize into various structures, including lamellar, hexagonal, and cubic phases. rsc.org The resulting materials have tunable properties and potential applications in areas like optoelectronics and biomedicine due to their ordered, hierarchical assembly. rsc.org The dodecyl tail contributes hydrophobic interactions that further stabilize these assemblies. rsc.org

Table 2: Components of a Two-Component Supramolecular Gel System

| Component | Role | Interaction | Reference(s) |

|---|---|---|---|

| Amphiphilic Cyclo researchgate.netaramide | Host / Gelator | Forms gel network via aromatic stacking and hydrogen bonds | fzu.edu.cn |

| Diethylammonium Chloride | Guest / Co-gelator | Binds within host cavity, facilitating gelation | fzu.edu.cn |

| Dodecylguanidinium Chloride (DDGC) | Competitive Guest | Displaces diethylammonium due to higher binding affinity, causing gel collapse | fzu.edu.cn |

Mechanistic Research on 1 Dodecylguanidinium Interactions with Biological Systems Non Clinical

Antimicrobial Action at the Subcellular Level

The antimicrobial efficacy of 1-dodecylguanidinium and its salts, such as this compound acetate (B1210297) (dodine) and this compound hydrochloride (DGH), stems from its ability to interact with and disrupt fundamental cellular structures and processes in a variety of microorganisms.

A primary mode of action for this compound is the disruption of cellular membranes. epa.gov As a cationic surfactant, its structure, featuring a hydrophobic dodecyl chain and a positively charged guanidine (B92328) group, facilitates strong interactions with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683). ontosight.ai This interaction leads to the insertion of the dodecylguanidinium molecule into the lipid bilayer, causing destabilization and increased permeability.

This disruption compromises the essential barrier function of the membrane, resulting in the leakage of vital intracellular components. Studies on Pseudomonas syringae have demonstrated that treatment with dodine (B1670866) leads to extensive damage to the cytoplasmic membrane, marked by the efflux of potassium ions (K+), UV-absorbing materials, and ribose-containing molecules. epa.govebi.ac.uk This leakage of cellular contents and imbalance of ions ultimately contributes to cell death. Research has shown that at concentrations above its critical micelle concentration, dodine causes severe membrane damage in P. syringae. frac.info The guanidinium (B1211019) group is thought to bind to the negatively charged phosphate (B84403) groups in the membrane, while the dodecyl chain enhances disruption, acting as a surfactant.

The interaction of this compound with membranes is a key aspect of its antimicrobial activity. The compound's positively charged head interacts with the negatively charged components of microbial cell membranes, leading to their disruption and subsequent cell death.

Table 1: Effects of this compound on Cellular Membrane Permeability

| Target Organism | Compound | Observed Effect | Reference |

|---|---|---|---|

| Pseudomonas syringae | This compound acetate (dodine) | Leakage of K+, UV-absorbing materials, and ribose-containing molecules. epa.govebi.ac.uk | epa.govebi.ac.uk |

| Pseudomonas syringae | This compound acetate (dodine) | Extensive and rapid K+ efflux and significant leakage of inorganic phosphate at concentrations above 5-15 µmol/l. ebi.ac.uk | ebi.ac.uk |

| General Microbial Cells | This compound hydrochloride (DGH) | Inserts into the lipid bilayer, leading to destabilization, permeabilization, and leakage of cellular contents. |

In fungi, this compound acetate (dodine) demonstrates a significant impact on cell structure and integrity. High concentrations of the fungicide lead to damage of cellular membranes, resulting in the loss of cellular content and subsequent acute cell death. frac.info Live-cell imaging studies on the fungus Ustilago maydis have suggested that dodine perforates the plasma membrane, thereby affecting cell integrity. cabidigitallibrary.org

Further investigations have revealed that dodine can cause an expansion of the outer membrane in fungal cells, leading to the formation of protuberances and intracellular myelin-like structures. ebi.ac.uk These effects were observed shortly after treatment, indicating a rapid penetration of dodine across the outer and cytoplasmic membranes. ebi.ac.uk It is hypothesized that dodine, either alone or in combination with cellular phospholipids and proteins, forms these triple-layered profiles. ebi.ac.uk

This compound can modulate and inactivate various enzymes, contributing to its toxicity. nih.gov It has been suggested that the toxicity of dodine can be attributed to the blocking of vital anionic sites on the cell surface and the inactivation of enzymes. nih.gov For instance, dodine inhibits the oxidation of glucose by cells of the fungus Saccharomyces pastorianus. nih.gov In plants, exposure to dodine can lead to a decrease in total protein content, which may be associated with the inhibition of protein synthesis or protein degradation due to oxidative stress. dergipark.org.tr It has also been observed to stimulate the activity of peroxidase, a key enzyme in the plant defense system. dergipark.org.tr

There is also a hypothesis that guanidines might inhibit the enzyme oxidosqualene cyclase (OSC), which is involved in a specific step of ergosterol (B1671047) biosynthesis in fungi. frac.info This proposed mechanism is distinct from other fungicides that target ergosterol synthesis. frac.info In biochemical research, dodecylguanidine (B90949) hydrochloride is utilized as both an inhibitor and an activator of enzymes.

This compound and its salts are recognized as effective inhibitors of algal growth. nih.govherts.ac.uk Dodecylguanidine hydrochloride (DGH) is used as a biocide against algae, and in water treatment applications, it helps control the growth of algae and biofilms in various water systems. multichemindia.com The algicidal action is a key feature, making it useful in non-agricultural applications such as in the manufacture of microorganism-stable oil and water emulsions and for treating saline process water. nih.gov

This compound acetate (dodine) is effective at inhibiting spore germination in various fungi. nih.gov For example, it inhibits spore germination of the brown rot fungus at very low concentrations. nih.gov Studies on several plant pathogenic fungi, including Venturia inaequalis, Blumeriella jaapii, Fusarium solani, and Colletotrichum orbiculare, have shown that they differ in their sensitivity to dodine in terms of spore germination inhibition. apsnet.org The lethal action of dodine on spores has been observed to be dependent on the concentration and the duration of exposure. apsnet.org

Research has also explored the lethal germination potency of dodecylguanidine (DDG) on bacterial spores. rsc.org Studies on Bacillus spores have indicated that the primary ammonium (B1175870) head group of similar compounds plays a crucial role in triggering lethal germination. rsc.org Dodecylamine (B51217), a related compound, has been shown to kill bacterial spores, and this killing does not necessarily require the presence of Ca-dipicolinic acid (CaDPA) or cortex-lytic enzymes (CLEs). nih.gov The loss of the inner membrane's permeability barrier is a significant factor in this process. nih.gov

Table 2: Inhibition of Spore Germination by this compound Acetate (Dodine)

| Fungal Species | ED95 (µg/spore) for Germination Inhibition | Reference |

|---|---|---|

| Venturia inaequalis | 10 | apsnet.org |

| Blumeriella jaapii | 40 | apsnet.org |

| Fusarium solani | 135 | apsnet.org |

| Colletotrichum orbiculare | 290 | apsnet.org |

Molecular Interactions with Biomacromolecules

The biological activity of this compound is fundamentally linked to its molecular interactions with various biomacromolecules. The guanidine group facilitates binding to negatively charged molecules such as the phosphate groups found in phospholipid membranes. mdpi.comnih.gov This interaction is a critical step in the disruption of cellular membranes. mdpi.comnih.gov

In addition to membranes, the guanidinium moiety can interact with other biomacromolecules. For example, in plants treated with dodine, most of the radioactivity from radiolabeled dodine was found to be associated with the protein or peptide portion of apple fruit. nih.gov This suggests a potential for interaction with proteins. Furthermore, the hypothesis that guanidines may inhibit oxidosqualene cyclase points to a specific interaction with a protein (enzyme). frac.info

The ability of the guanidinium group to form salt bridges with carboxylate groups is another important aspect of its molecular interactions. rsc.org This is thought to be a key mechanism in the lethal germination of bacterial spores, where the hydrophobic alkyl tail stabilizes this interaction. rsc.org

Nucleic Acid (DNA) Binding and Destabilization

Spectroscopic and simulation studies have demonstrated that this compound interacts with and destabilizes the B-DNA duplex structure. acs.orgnih.gov This interaction is highly dependent on the specific sequence of nucleobases within the DNA. acs.orgnih.govresearchgate.net The molecule possesses both a polar guanidinium headgroup and a long hydrophobic dodecyl tail, allowing for varied binding modes. acs.orgresearchgate.net The primary sites of interaction are the minor groove and the phosphate backbone of the DNA, with negligible interaction observed in the major groove. acs.orgnih.gov

Sequence-Dependent Binding Modes to B-DNA (e.g., Minor Groove Intrusion, Terminal Region Interactions)

The mode of binding of this compound to B-DNA is dictated by the base pair composition. acs.orgnih.gov

In Adenine-Thymine (A-T) rich DNA: The interaction is dominated by the hydrophobic dodecyl tail. acs.orgnih.govresearchgate.net This hydrocarbon chain intrudes into the central region of the minor groove, where it interacts with the A-T bases. acs.orgnih.gov

In Guanine-Cytosine (G-C) rich DNA: The binding is primarily driven by the polar guanidinium head group. acs.orgnih.govresearchgate.net This interaction is more dynamic and tends to occur at the terminal regions of the minor groove, with the molecule observed to shuttle between the minor groove and the ends of the DNA duplex. acs.orgnih.govresearchgate.net

This sequence-specific binding highlights a dual mechanism where both hydrophobic and electrostatic forces govern the interaction depending on the local DNA environment. researchgate.net

Influence on DNA Stacking Interactions and Duplex Stability

The binding of this compound generally leads to the destabilization of the DNA duplex, primarily by disrupting base stacking interactions. acs.orgnih.govresearchgate.net The specific impact is, again, sequence-dependent.

In A-T rich DNA, the intrusion of the hydrophobic tail into the minor groove causes a significant destabilization of the stacking between flanking base pairs. acs.orgnih.govresearchgate.net This can lead to an unwinding of the bases. acs.orgnih.gov For G-C rich DNA, the binding of the polar head group affects the stacking interactions mainly at the terminal base regions, although the extent of this destabilization is less pronounced than in A-T rich sequences. acs.orgnih.gov

Calculations of the interaction energy between flanking bases confirm this destabilizing effect. As shown in the table below, the interaction energy in an A-T rich sequence (Seq1) becomes positive in the presence of dodine, indicating a reduction in the stabilizing stacking forces. acs.orgnih.gov

| DNA Sequence Type | Flanking Base Pair | Interaction Energy in Water (kcal/mol) | Interaction Energy with Dodine (kcal/mol) | Data Source |

|---|---|---|---|---|

| A-T Rich (Seq1) | A6-T7 | -1.80 | 0.90 | acs.orgnih.gov |

| A-T Rich (Seq1) | T7-A8 | -1.70 | 0.80 | acs.orgnih.gov |

| Mixed (Seq2) | G5-C6 | -2.90 | -2.10 | acs.orgnih.gov |

| Mixed (Seq2) | C6-G7 | -3.10 | -2.60 | acs.orgnih.gov |

Activation of DNA Aptamers in Membrane-Based Systems

Currently, there is no specific research available in the reviewed literature detailing the direct interaction or activation of DNA aptamers by this compound in membrane-based systems. DNA aptamers are single-stranded nucleic acid sequences engineered to bind to a wide variety of targets with high specificity. nih.gov Their function, including activation, often relies on folding into specific three-dimensional structures upon target recognition. nih.gov In membrane-based systems, aptamers can be designed to recognize and bind to surface markers on cells. nih.gov This binding event can trigger a conformational change in the aptamer, which can be used to initiate a signaling cascade or other downstream functions. nih.gov Given this compound's demonstrated ability to interact with both lipids and nucleic acids, its potential influence on aptamer function in a membrane environment presents an area for future investigation.

Research on Plant Responses and Defense Mechanisms

The application of this compound extends beyond its direct fungicidal action, influencing the host plant's own defense systems. Research has explored how this compound interacts with plant physiology, leading to enhanced resistance against pathogens.

Studies on the physiological impact of this compound on plants have revealed its ability to modulate key defense-related biochemical pathways. In one such study using broad bean (Vicia faba L.), treatment with this compound led to significant changes in peroxidase (POX) activity and total protein content. dergipark.org.tr

Peroxidases are crucial enzymes in plant defense, involved in processes like the lignification of cell walls, which creates a physical barrier against pathogen penetration. nih.gov They also play a role in auxin catabolism and the generation of reactive oxygen species (ROS), which can act as signaling molecules in defense responses. dergipark.org.trresearchgate.net Research demonstrated that as the concentration of this compound and the duration of exposure increased, POX activity in Vicia faba leaves also rose. dergipark.org.trresearchgate.net This suggests that this compound may trigger an oxidative stress response in the plant, thereby activating its defense machinery. researchgate.net

Conversely, the total protein content in the leaves of treated Vicia faba plants showed a significant decrease with increasing concentrations and exposure time to this compound. dergipark.org.tr This reduction in protein content could be attributed to several factors, including protein modifications caused by hydroxyl radicals generated during oxidative stress, leading to fragmentation and degradation of polypeptides. researchgate.net

The following table summarizes the observed effects of this compound on Vicia faba:

| Physiological Parameter | Observed Effect with Increasing this compound Concentration and Exposure Time | Reference |

| Peroxidase (POX) Activity | Increased | dergipark.org.tr |

| Total Protein Content | Decreased | dergipark.org.tr |

Systemic Acquired Resistance (SAR) is a plant-wide defense response that provides long-lasting, broad-spectrum resistance to a variety of pathogens. nih.govimpellobio.comnih.gov This response is typically triggered by a localized infection or by certain chemical elicitors. frontiersin.orgfrontiersin.org The signaling pathway for SAR often involves the accumulation of salicylic (B10762653) acid (SA), which in turn activates a cascade of defense-related genes. nih.gov

While direct evidence specifically naming this compound as a classical SAR inducer is not extensively documented in the provided search results, its observed effects on plant physiology are consistent with the activation of plant defense responses that are hallmarks of SAR. For instance, the increased peroxidase activity observed in Vicia faba treated with this compound is a known component of the SAR response. dergipark.org.trresearchgate.net Peroxidases contribute to the reinforcement of cell walls and the production of antimicrobial compounds, which are crucial for inhibiting pathogen spread during SAR. nih.gov

The induction of SAR leads to a "primed" state in the plant, where it can respond more quickly and effectively to subsequent pathogen attacks. nih.gov This primed state involves the potentiation of various defense responses. nih.gov The ability of this compound to stimulate the plant's defense system, as evidenced by the increase in peroxidase activity, suggests it may contribute to a state of heightened resistance akin to SAR. dergipark.org.trresearchgate.net

Furthermore, some fungicides are known to have a dual mode of action, directly inhibiting the pathogen and also stimulating the host plant's defense mechanisms. nih.gov Given that this compound is a lipophilic cation that can interact with cell membranes, it is plausible that this interaction at the plant cell level could trigger signaling cascades that lead to the activation of systemic defense responses. nih.govcabidigitallibrary.orgasm.org

Development of Resistance in Target Organisms

The repeated and intensive use of any single-site fungicide can lead to the selection of resistant strains within the target pathogen population. This has been a significant challenge in the long-term efficacy of this compound, particularly against the apple scab fungus, Venturia inaequalis.

Resistance to this compound in V. inaequalis was first reported in the late 1960s and early 1970s in apple orchards in New York State and Ontario, Canada, where the fungicide had been used exclusively for over a decade. frac.infotandfonline.comfao.org This resistance is typically quantitative, meaning there is a gradual decrease in the sensitivity of the fungal population over time. frac.info

Studies have shown that wild populations of V. inaequalis, even those not previously exposed to the fungicide, can harbor a detectable number of resistant individuals. tandfonline.com The continuous application of this compound creates a strong selection pressure, favoring the survival and proliferation of these resistant strains. Research in Quebec, Canada, found that even after more than 30 years of discontinued (B1498344) use, resistance to this compound persisted in V. inaequalis populations from managed orchards. apsnet.org

The following table presents data on the sensitivity of V. inaequalis isolates to this compound from different orchard histories in Quebec:

| Population Origin | Mean ED₅₀ (μg/ml) | Percentage of Resistant Isolates (> 1.0 μg/ml) | Reference |

| Wild-type (unexposed) | 0.525 | Not specified | apsnet.org |

| Managed Orchards (historically exposed) | 1.735 | 31.4% | apsnet.org |

This data clearly illustrates the shift towards higher resistance in populations from managed orchards compared to wild-type populations. apsnet.org The genetic basis of this resistance is complex, with studies in other fungi suggesting the involvement of multiple genes. frac.info

Cross-resistance occurs when a pathogen strain that has developed resistance to one fungicide also exhibits resistance to another, often due to a similar mode of action. wur.nl Investigations into the cross-resistance patterns of this compound have yielded important insights for resistance management.

A significant finding is the positive cross-resistance between the guanidine class of fungicides (to which this compound belongs, FRAC group U12) and the bis-guanidines (FRAC group M7). frac.info However, the practical implications of this are limited as bis-guanidines are not widely used. frac.info

Crucially, studies have shown no significant positive cross-resistance between this compound and other major commercial fungicide classes, such as the sterol demethylation inhibitors (DMIs) like myclobutanil, and the quinone outside inhibitors (QoIs) like kresoxim-methyl. apsnet.org This lack of cross-resistance is a key advantage, as it allows for the rotation of this compound with these other fungicide groups in a resistance management program. apsnet.orgufl.edu

The phenomenon of negatively correlated cross-resistance, where resistance to one fungicide leads to increased sensitivity to another, has not been reported for this compound. frac.info

Given the history of resistance development, effective management strategies are crucial for preserving the utility of this compound. frac.infoapsnet.org The primary goal of these strategies is to reduce the selection pressure on the pathogen population, thereby slowing the development of resistance. tbpsci.comagriculturaljournals.com

Key strategies for mitigating resistance to this compound include:

Rotation and Alternation of Fungicides: This is a cornerstone of resistance management. It involves rotating or alternating this compound with fungicides from different chemical groups that have different modes of action, such as DMIs and QoIs. apsnet.orgagriculturaljournals.comcroplife.org.au This approach prevents the continuous selection for resistance to a single mode of action.

Use in Mixtures: Applying this compound in a tank mix with a suitable partner fungicide from a different FRAC group can be an effective strategy. apsnet.org This tactic makes it more difficult for a pathogen to develop resistance to both active ingredients simultaneously.

Monitoring and Early Detection: Regular monitoring of pathogen populations for shifts in sensitivity to this compound is essential. frac.infohracglobal.com Early detection of resistance allows for timely adjustments to management practices before control failures become widespread. hracglobal.com

Adherence to Label Recommendations: Following the manufacturer's instructions regarding application rates and timing is critical. croplife.org.au Using sub-lethal doses can inadvertently select for less sensitive individuals in the population. croplife.org.au

By implementing these multifaceted strategies, the development of resistance to this compound can be effectively managed, ensuring its continued role in disease control programs. tbpsci.comcroplife.org.auresearchgate.net

Computational and Theoretical Studies of 1 Dodecylguanidinium

Molecular Dynamics (MD) Simulations for Interaction Profiling

Molecular dynamics (MD) simulations are a cornerstone of computational studies on 1-dodecylguanidinium, enabling the detailed examination of its behavior in complex biological environments.

MD simulations have been instrumental in understanding the formation of host-guest complexes involving guanidinium-based compounds. These simulations allow for the calculation of binding free energies, which quantify the strength of the interaction between the host and guest molecules. mdpi.com For instance, methods like the attach-pull-release (APR) approach are used with MD simulations to compute binding free energies and enthalpies for host-guest systems in explicit water. ambermd.org The accuracy of these calculations is crucial and can be influenced by factors such as the correct assignment of protonation states of the guest molecule. core.ac.uk

Expanded ensemble workflows combined with all-atom MD simulations have proven to be a valuable and efficient tool for predicting absolute binding free energies in host-guest challenges. rsc.org These computational approaches can model the pH-dependent changes in binding free energies by combining simulations with experimental data or thermodynamic integration. core.ac.uk The binding free energy (ΔGbinding) is a key thermodynamic parameter that can be calculated from the potential energies of the complex, protein, and ligand. mdpi.com

Interactive Data Table: Representative Binding Free Energy Calculation Methods

| Method | Description | Key Outputs |

|---|---|---|

| Attach-Pull-Release (APR) | The substrate is pulled from the binding cavity through a series of restrained MD simulations. ambermd.org | Binding free energies, Binding enthalpies |

| Expanded Ensemble | Alchemical transformation simulations to calculate absolute binding free energies. rsc.org | Absolute binding free energies |

MD simulations are extensively used to model the insertion of molecules like this compound into lipid membranes and the subsequent disruption processes. mdpi.comnih.gov These simulations can reveal the molecular details of how such compounds interact with and permeate through different types of membranes. nih.gov Studies have shown that the interactions of cationic compounds with lipid membranes are a critical first step in their biological activity. researchgate.net

Simulations can capture the initial contact of molecules with the membrane, which is often driven by electrostatic interactions, followed by the insertion of hydrophobic parts into the membrane core. mdpi.com The process can lead to membrane disruption, and simulations can help to understand the underlying mechanisms. biorxiv.org For example, simulations have been used to study the translocation of antimicrobial peptides across the outer membrane of Gram-negative bacteria, revealing the formation of water channels and the role of specific residues in the insertion process. biorxiv.org The free energy of transferring a molecule from water to the membrane interior is a critical parameter that can be calculated from these simulations. nih.gov

MD simulations provide a dynamic view of the interaction between ligands like this compound and DNA. These simulations can elucidate the binding modes, conformational changes in both the ligand and the DNA, and the stability of the resulting complex. biomolecular-modeling.comniscpr.res.in Studies on n-dodecylguanidine acetate (B1210297) (dodine) have shown that its binding to DNA is sequence-dependent. nih.govacs.org

In adenine-thymine (A-T) rich regions, the dodecyl tail of dodine (B1670866) tends to insert into the minor groove, interacting with the A-T base pairs primarily through its hydrophobic chain. nih.govacs.org This interaction can destabilize the stacking of adjacent bases. nih.govacs.org Conversely, in guanine-cytosine (G-C) rich DNA, the polar guanidinium (B1211019) head group interacts with the minor groove, and the binding is more dynamic, with the molecule moving between the central and terminal regions of the groove. nih.govacs.org These simulations, often performed with force fields like AMBER, can also calculate the interaction energies between the ligand and DNA, providing quantitative insights into the binding affinity. niscpr.res.inresearchgate.net

Interactive Data Table: Summary of this compound-DNA Interaction Findings from MD Simulations

| DNA Sequence Type | Primary Binding Site | Interacting Moiety of this compound | Effect on DNA Structure |

|---|---|---|---|

| Adenine-Thymine (A-T) rich | Central region of the minor groove nih.govacs.org | Hydrophobic dodecyl tail nih.govacs.org | Destabilization of flanking base stacking nih.govacs.org |

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing detailed insights into intermolecular interactions and molecular properties.

DFT calculations are a powerful tool for studying non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of molecules like this compound. researchgate.netmdpi.com These calculations can accurately predict the geometries and energies of hydrogen-bonded complexes. acs.org For example, DFT has been used to model the hydrogen bonds between phenol (B47542) and guanidine (B92328) groups, which serve as a model for interactions between tyrosine and arginine residues in proteins. acs.org

In a study of a p-cresol (B1678582)/dodecylguanidine (B90949) complex in a nonpolar solvent, DFT calculations computed a binding energy of -71 kJ mol-1in vacuo, which was in close agreement with the experimentally determined enthalpy of complex formation. acs.org DFT can also be used to analyze the nature of these interactions, decomposing the total interaction energy into components like electrostatic, exchange-repulsion, and dispersion forces. rsc.org This level of detail is essential for understanding the driving forces behind molecular recognition and complex formation. biorxiv.org

DFT calculations are widely used for the geometry optimization of molecules, finding the lowest energy (most stable) conformation. ajol.inforesearchgate.net This process is fundamental for understanding the intrinsic properties of a molecule and its derivatives. diva-portal.org For the 1:1 complex of p-cresol and ethylguanidine, DFT calculations were used to determine the energy-optimized structure, revealing details about the hydrogen bond lengths and angles. acs.orgresearchgate.net

The optimized geometry showed two hydrogen bonds: a primary one with a 2.60 Å distance between the phenolic oxygen and the imino nitrogen, and a more distorted secondary hydrogen bond. acs.org Such calculations are not limited to isolated molecules and can be performed in different environments (e.g., in solution) to understand how the solvent affects the molecular structure and properties. ajol.info The results of these optimizations, such as bond lengths and angles, provide a static picture that complements the dynamic information obtained from MD simulations. ajol.info

Interactive Data Table: DFT Computed Properties of a Model Guanidinium Complex (p-Cresol/ethylguanidine)

| Property | Computed Value | Reference |

|---|---|---|

| Binding Energy (in vacuo) | -71 kJ mol-1 | acs.orgresearchgate.net |

| Primary H-bond distance (O···N) | 2.60 Å | acs.org |

| Primary H-bond angle (O-H-N) | 158° | acs.org |

In Silico Approaches for Predicting Molecular Behavior in Biological Environments

In silico methods, including molecular dynamics simulations and spectroscopic modeling, are crucial for predicting how this compound and related structures behave in biological contexts, such as cellular membranes. nih.govacs.org These computational approaches allow researchers to model interactions that are difficult to observe directly through experimental means.

One significant area of study is the use of this compound as a model compound to understand the behavior of the arginine side chain in proteins, especially when it is located in nonpolar environments like the interior of a lipid bilayer. nih.govtulane.edu While arginine is typically protonated and positively charged in aqueous environments, its protonation state and energetics within a membrane's nonpolar core are less understood. nih.govtulane.edu Computational studies, in conjunction with spectroscopic data, help to clarify these properties. nih.gov

The free base of dodecylguanidine serves as an excellent spectroscopic and structural model for a deprotonated arginine side chain. nih.govacs.org Recent studies have focused on synthesizing crystalline dodecylguanidine free base and characterizing it in nonpolar, aprotic solvents to mimic the interior of a cell membrane. nih.govnih.gov

Spectroscopic analysis using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) reveals that the spectra of the dodecylguanidine free base are substantially different from those of protonated monoalkylguanidinium salts. nih.govacs.orgafribary.com These findings provide a more accurate reference for identifying deprotonated arginine residues in integral membrane proteins. nih.gov For instance, the deprotonated guanidine group of arginine is predicted to show a single NH resonance between 3–5 ppm in the absence of external hydrogen-bond donors. nih.gov Furthermore, the chemical shift of the methylene (B1212753) group (-CH₂-) adjacent to the guanidine head is significantly different between the protonated and deprotonated states, providing a clear marker for computational and experimental identification. nih.gov

These models are vital for understanding the function of membrane proteins where arginine residues are found in nonpolar regions, such as in voltage-gated ion channels. nih.gov The studies suggest that in some nonpolar environments, instead of full deprotonation, the guanidinium group may form a stable complex with a hydrogen-bond donor. nih.gov

| Spectroscopic Feature | Observed Characteristic (Dodecylguanidine Free Base Model) | Significance |

|---|---|---|

| ¹H NMR (NH Resonance) | Single peak in the range of 3–5 ppm | Characteristic signal for a deprotonated guanidine group without external H-bond donors. nih.gov |

| ¹H NMR (-CH₂- adjacent to Guanidine) | Shift to approximately 2.9 ppm | Upfield shift compared to the protonated form (δ = 3.08 ppm), serving as a marker for the deprotonated state. nih.gov |

| Protonation State in Aprotic Solvents | Exists as a free base | Provides an improved model for a deprotonated arginine side chain within the nonpolar core of a membrane. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For compounds like this compound, which belongs to the broader class of cationic surfactants or ionic liquids, QSAR models can forecast activities such as antimicrobial efficacy or toxicity without extensive laboratory testing. lookchem.comresearchgate.net

QSAR studies involve creating a mathematical model that correlates variations in molecular structure (described by molecular descriptors) with changes in biological activity. mdpi.com These models are developed using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. mdpi.comresearchgate.net For instance, QSAR models for ionic liquids with antimicrobial properties against multi-drug resistant bacteria like Acinetobacter baumannii and Staphylococcus aureus have been developed using the Online Chemical Modeling Environment (OCHEM). lookchem.commdpi.com

While specific QSAR models exclusively for this compound are not detailed in the provided context, the methodology is broadly applicable. Such models for related long-chain cationic compounds have shown high predictive accuracy, with coefficients of determination (q²) often ranging from 0.66 to 0.81. researchgate.netmdpi.com These models can screen virtual libraries of compounds to identify promising new candidates with desired biological activities. mdpi.comresearchgate.net Simulation studies on dodine (the acetate salt of this compound) have also been used to investigate its interaction with biological macromolecules like DNA, revealing how its hydrocarbon tail and polar head group contribute to its destabilizing effects on the DNA duplex, which is a form of structure-activity analysis. nih.govacs.orgresearchgate.net

| QSAR Model Parameter | Typical Value Range (for related Ionic Liquids) | Description |

|---|---|---|

| Coefficient of Determination (q²) | 0.66 - 0.81 | A measure of the predictive accuracy of the model, determined through cross-validation. researchgate.netmdpi.com |

| Model Development Platform | Online Chemical Modeling Environment (OCHEM) | A web-based platform used to develop and validate QSAR models for chemical datasets. lookchem.comresearchgate.net |

| Application | Screening of virtual chemical libraries | Used to predict the biological activity (e.g., antibacterial, antifungal) of new or untested compounds. mdpi.comresearchgate.net |

| Predicted Activity | Antimicrobial efficacy, Toxicity | Models can be tailored to predict various biological endpoints for non-clinical assessment. researchgate.netmdpi.com |

Environmental Research on the Fate and Ecotoxicological Impact of 1 Dodecylguanidinium

Environmental Fate and Transport Studies

The journey of 1-dodecylguanidinium in the environment is governed by a complex interplay of physical, chemical, and biological processes. Understanding these processes is crucial for predicting its potential for contamination and long-term impact.

Degradation Pathways in Soil and Aquatic Environments

In aerobic soil environments, this compound is generally not expected to persist, with reported half-lives ranging from 17.5 to 22.3 days. epa.govregulations.gov The primary mechanism of degradation is microbial activity. nih.gov Soil microorganisms, such as Achromobacter and Flavobacterium species, can utilize this compound as a sole source of carbon. nih.gov While specific details on oxidation and beta-oxidation cycles are not extensively documented in the available literature, the breakdown by microorganisms suggests these pathways are likely involved. In plants, dodine (B1670866) can be converted to creatine (B1669601) through the action of a methyltransferase and simultaneous oxidative cleavage of the dodecyl moiety. nih.gov

In aquatic environments, the degradation of this compound is significantly slower. It is resistant to hydrolysis and photolysis. epa.govepa.gov In aerobic aquatic conditions, its persistence is moderate to high, with half-lives of 38.9, 59.8, and 227 days reported in different studies. epa.gov The compound is considered very persistent in anaerobic aquatic environments, with a half-life estimated at 2,492 days. epa.gov Major environmental degradates, other than carbon dioxide, have not been identified in the available studies, suggesting that the parent compound is the primary concern. epa.gov

Soil Mobility and Sorption Characteristics

This compound exhibits low mobility in soil. epa.govregulations.govherts.ac.uk This is primarily due to its strong adsorption to soil particles. nih.govepa.gov The high partition coefficient (Koc) values, measured between 2,202 and 18,019 L/kg, indicate that it binds tightly to soil organic matter and clay particles. epa.govregulations.gov As a result, it is almost exclusively found in the top 0-6 inches of the soil. regulations.govepa.gov This strong sorption significantly limits its potential to leach into groundwater. epa.govherts.ac.uk The pKa of this compound is 9, meaning it will exist predominantly as a cation in most environmental conditions, which further enhances its adsorption to negatively charged soil colloids. epa.govnih.gov

Persistence and Dissociation Behavior in Water

In aqueous solutions, this compound, being a salt of a strong base, completely dissociates into the dodecylguanidinium cation and its corresponding anion (e.g., acetate). epa.govepa.gov This dissociation happens readily under normal environmental pH conditions. epa.gov The persistence of this compound in water is a significant concern. As mentioned earlier, it is stable to hydrolysis and photolysis. epa.govepa.gov Its persistence is moderate to high in aerobic aquatic environments and very high in anaerobic aquatic environments. epa.gov This long half-life in anaerobic water bodies means it can accumulate in sediments and pose a long-term risk to aquatic ecosystems.

Ecotoxicological Research in Non-Target Organisms

The introduction of this compound into the environment can have detrimental effects on organisms that are not the intended targets of its fungicidal action.

Aquatic Ecotoxicity Studies on Surrogate Species

This compound displays a range of toxicity to aquatic organisms. It is classified as moderately to very highly toxic to freshwater fish and aquatic invertebrates on an acute exposure basis. epa.govregulations.gov Chronic exposure in freshwater fish has been shown to cause reductions in larval length and weight. regulations.gov For aquatic invertebrates, chronic exposure can lead to reduced reproduction. regulations.gov

The following table summarizes some of the acute toxicity data for aquatic species:

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Harlequin fish | LC50 | 0.53 | 48 hours | orst.edu |

| Gammarus fasciatus (amphipod) | LC50 | 1.1 | 96 hours | nih.gov |